4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole
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Overview
Description
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a 2,4-dimethoxyphenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,4-dimethoxybenzaldehyde with chloroacetonitrile in the presence of a base such as potassium carbonate can lead to the formation of the desired oxazole compound. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxazole ring or other functional groups can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions to replace the chlorine atom in the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the oxazole ring or other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl and dimethoxyphenyl groups can influence the compound’s binding affinity and selectivity for these targets. The oxazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-2-phenyl-1,3-oxazole: Lacks the dimethoxy groups, which can affect its reactivity and applications.
2-(2,4-dimethoxyphenyl)-1,3-oxazole:
4-(bromomethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
Uniqueness
4-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazole is unique due to the combination of the chloromethyl and dimethoxyphenyl groups attached to the oxazole ring. This specific arrangement of functional groups can impart distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1182892-55-2 |
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Molecular Formula |
C12H12ClNO3 |
Molecular Weight |
253.7 |
Purity |
95 |
Origin of Product |
United States |
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